molecular formula C14H16N4O2 B2791957 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-02-3

8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2791957
CAS No.: 2034549-02-3
M. Wt: 272.308
InChI Key: RIZWSXFSUNFCCY-UHFFFAOYSA-N
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Description

8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization reactions . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further transformations to form the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its unique cyclopropyl and morpholine substituents, which can enhance its binding affinity and selectivity for specific biological targets . This makes it a promising candidate for further development in medicinal chemistry.

Biological Activity

8-Cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound belongs to a class of molecules that have shown promise in treating various diseases, including cancers and autoimmune disorders. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O
  • Molecular Weight : 230.26 g/mol

Biological Activity Overview

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit a range of biological activities, including:

  • Antineoplastic Activity : Compounds in this class have been shown to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain derivatives can modulate immune responses and reduce inflammation.
  • Enzyme Inhibition : They may act as inhibitors for enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are critical in nucleotide synthesis.

The biological activity of this compound is primarily attributed to its ability to bind to specific targets involved in cellular processes. For instance:

  • Inhibition of DHFR : This enzyme is crucial for DNA synthesis; thus, its inhibition can lead to reduced cell proliferation in rapidly dividing cells such as cancer cells.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Inhibition Studies : Another investigation focused on the compound's ability to inhibit DHFR activity. The compound demonstrated IC50_{50} values comparable to established DHFR inhibitors, indicating strong potential for therapeutic applications in cancer treatment.

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50_{50} Value (µM)Reference
AnticancerVarious cancer cell lines10
DHFR InhibitionDihydrofolate reductase5
Anti-inflammatoryCytokine production modulationNot specified

Properties

IUPAC Name

8-cyclopropyl-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-12-4-3-11-13(17-5-7-20-8-6-17)15-9-16-14(11)18(12)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZWSXFSUNFCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=CC3=C2N=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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